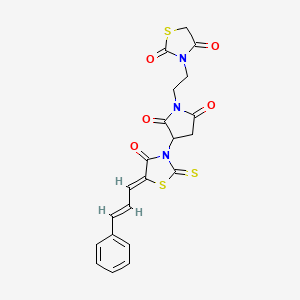
3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives, including compounds similar to the one , often involves microwave-assisted synthesis starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives. This method has proven to be efficient for preparing various derivatives conveniently (Zidar, Kladnik, & Kikelj, 2009). Another approach involves the reaction of acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin derivatives, yielding compounds with significant antibacterial activity (Trotsko et al., 2018).
Molecular Structure Analysis
The structural and conformational analysis of thiazolidine-2,4-dione derivatives reveals that the molecular geometry and the presence of electron-withdrawing or donating groups significantly impact the compound's properties and activities. Crystallographic studies provide insights into the regio- and stereo-selective synthesis processes, confirming the structures of synthesized compounds (Feng, Li, & Geng, 2015).
Chemical Reactions and Properties
Thiazolidine-2,4-dione derivatives undergo various chemical reactions, including cycloaddition, Knoevenagel condensation, and substitution reactions, to yield a wide array of compounds with potential biological activities. These reactions are pivotal in synthesizing new derivatives with enhanced properties and activities (Badr et al., 1981).
Physical Properties Analysis
The physical properties of thiazolidine-2,4-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are often determined using various analytical techniques, including X-ray crystallography, which aids in understanding the compound's stability and reactivity (Barakat et al., 2018).
Chemical Properties Analysis
The chemical properties of thiazolidine-2,4-dione derivatives, such as reactivity with different chemical reagents, acidity/basicity, and the presence of functional groups, are integral to their chemical behavior and biological activities. Studies focusing on these properties help in designing and synthesizing novel compounds with desired activities and functionalities (Kandeel & Youssef, 2001).
科学的研究の応用
Synthesis Methods
- The synthesis of thiazolidine-2,4-dione derivatives, including structures similar to the specified compound, has been explored using microwave-assisted synthesis from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives (Zidar, Kladnik, & Kikelj, 2009).
Antileukemic Activity
- Thiazolidine-2,4-dione derivatives have been investigated for antileukemic activity. Novel pyrrolidinedione-thiazolidinone hybrids showed selective antiproliferative action against certain leukemia cell lines (Kryshchyshyn et al., 2020).
Antimicrobial and Antifungal Properties
- Certain thiazolidine-2,4-dione derivatives exhibit antimicrobial and antifungal activities. Some compounds demonstrated effectiveness against Gram-positive bacteria and remarkable antifungal activity (Aneja et al., 2011).
Chemical Synthesis and Reactivity
- The reactivity of thiazolidine-2,4-dione derivatives in chemical synthesis is explored through various methods, such as 1,3-dipolar cycloaddition reactions, offering insights into the regio- and stereo-selective synthesis of these compounds (Feng, Li, & Geng, 2015).
Antibacterial Activity
- New derivatives of thiazolidine-2,4-dione have shown promising antibacterial activity, particularly against Gram-positive bacterial strains. The presence of certain substituents can enhance this activity (Trotsko et al., 2018).
Synthesis of Derivatives for Potential Therapeutic Use
- Efforts in synthesizing 5-arylidene derivatives of thiazolidine-2,4-dione are driven by their potential as interventional agents for various disease states (Tshiluka et al., 2021).
Trypanocidal and Anticancer Activity
- Certain derivatives of thiazolidine-2,4-dione have been evaluated for trypanocidal and anticancer activity, showing significant effectiveness against specific cancer cell lines and parasites (Holota et al., 2019).
特性
IUPAC Name |
3-[2-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]ethyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S3/c25-16-11-14(18(27)22(16)9-10-23-17(26)12-31-20(23)29)24-19(28)15(32-21(24)30)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2/b7-4+,15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATNORJPZLREBY-GVEAZFNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCN2C(=O)CSC2=O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CCN2C(=O)CSC2=O)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)

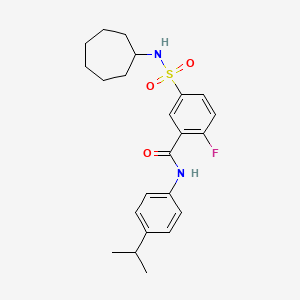
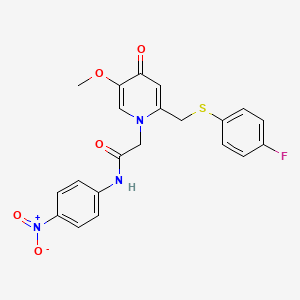
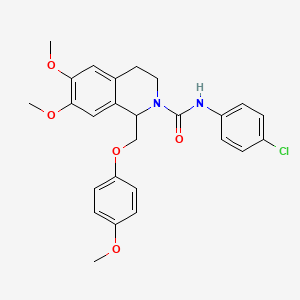

![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)
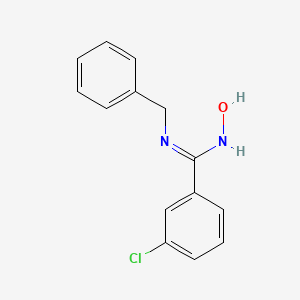

![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)
